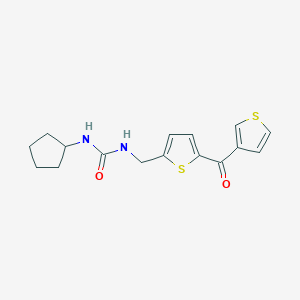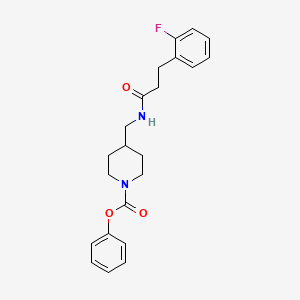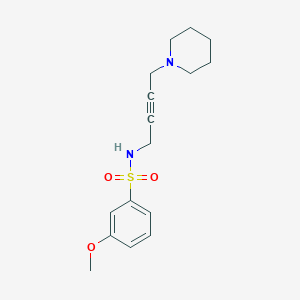
3-メトキシ-N-(4-(ピペリジン-1-イル)ブト-2-イン-1-イル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.42. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、医薬品構築のための置換ピペリジンの合成を探求しています。 この化合物は、特定の生物活性を持つ新規医薬品の設計のための足場として役立ちます .
- ピペリジン誘導体のいくつかは、ALK阻害活性を示します。 例えば、一連の2-アミノ-4-(1-ピペリジン)ピリジン誘導体は、ALKとROS1キナーゼのデュアルインヒビターとして設計されました .
医薬品化学と創薬
ALK(間葉系腫瘍キナーゼ)阻害
抗炎症剤
ケミカルバイオロジーと標的同定
神経薬理学
有機合成方法
作用機序
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
生化学分析
Biochemical Properties
3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase A and B, which are involved in the breakdown of neurotransmitters . The interaction between 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide and these enzymes involves binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects.
Cellular Effects
The effects of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide on various types of cells and cellular processes are diverse. In neuronal cells, this compound has been observed to influence cell signaling pathways by modulating the activity of proteins involved in neurotransmitter release and uptake . This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. In cancer cells, 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has shown potential as an anti-proliferative agent by inducing apoptosis and inhibiting cell growth .
Molecular Mechanism
The molecular mechanism of action of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their activity . For example, the inhibition of monoamine oxidase A and B by this compound involves binding to the active site of the enzymes, preventing the breakdown of neurotransmitters and leading to increased levels of these molecules in the synaptic cleft . Additionally, 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days, with some effects becoming more pronounced over time. For example, prolonged exposure to 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide has been associated with sustained inhibition of enzyme activity and continued modulation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have also been noted, with certain biological responses only occurring above specific dosage levels. For instance, the anti-proliferative effects on cancer cells are more pronounced at higher doses, while lower doses may not elicit significant changes in cell growth .
Metabolic Pathways
3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione. These metabolic processes result in the formation of more water-soluble metabolites, which can be excreted from the body . The interaction of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide with metabolic enzymes can also affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix.
Subcellular Localization
The subcellular localization of 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences or chemical groups can direct 3-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide to the nucleus, mitochondria, or endoplasmic reticulum . Once localized to these compartments, the compound can exert its effects by interacting with specific biomolecules, such as enzymes, receptors, or transcription factors, ultimately influencing cellular processes and functions .
特性
IUPAC Name |
3-methoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-21-15-8-7-9-16(14-15)22(19,20)17-10-3-6-13-18-11-4-2-5-12-18/h7-9,14,17H,2,4-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPEHHBROHAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC#CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxamide dihydrochloride](/img/structure/B2573768.png)
![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2573770.png)
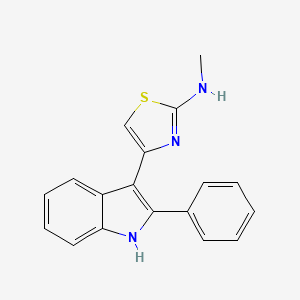
![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)
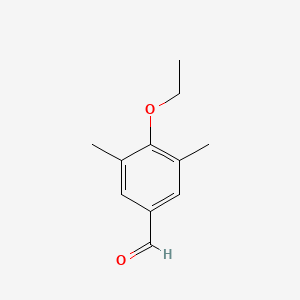

![N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2573776.png)
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)
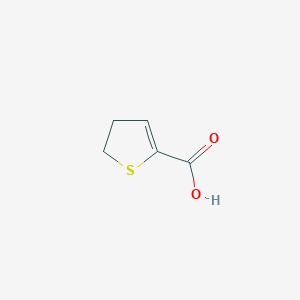
![N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)
![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)

